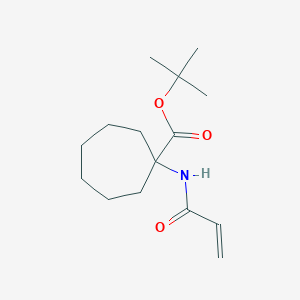
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzodioxol group, a benzothiophene group, and a carboxamide group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been evaluated for their anticancer activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could be determined using various analytical techniques .Applications De Recherche Scientifique
Supramolecular Assembly
N-(1,3-Benzodioxol-5-ylmethyl)-3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxamide and related compounds have been studied for their ability to self-assemble into complex structures. For example, a study by Lightfoot et al. (1999) found that aryl rings can self-assemble into π-stacks surrounded by a triple helical network of hydrogen bonds, hinting at potential applications in liquid crystal organization.
Anti-inflammatory Applications
Research has also explored the potential of these compounds as anti-inflammatory agents. Moloney (2000) synthesized derivatives targeting novel molecules with potential anti-inflammatory properties, based on the activity of structurally related molecules.
Endothelin Receptor Antagonism
These compounds have been investigated for their role as endothelin (ET) receptor antagonists. A study by Tasker et al. (1997) developed a potent antagonist, highlighting the significance of the benzodioxole group in binding affinity and receptor subtype selectivity.
Synthesis of Novel Derivatives for Therapeutic Applications
Research by Abu-Hashem et al. (2020) involved synthesizing novel derivatives of similar compounds for potential use as analgesic and anti-inflammatory agents. This research is significant in exploring the therapeutic applications of these compounds.
Antitumor Activity
The antitumor potential of derivatives has been a subject of investigation. Ostapiuk et al. (2017) synthesized new derivatives and found significant antitumor effects in some, indicating their potential as innovative anti-cancer agents.
Neuroleptic Properties
Compounds with structural similarities have been explored for their neuroleptic properties. Usuda et al. (1981) and Usuda et al. (2004) synthesized benzamides and found potent inhibitory effects on dopamine-sensitive behaviors, suggesting potential use in psychosis treatment.
Diuretic Activity
Yar and Ansari (2009) investigated the diuretic activity of benzothiazole-2-carboxamide derivatives, identifying promising candidates for diuretic applications.
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-22-11-3-4-12-15(7-11)25-17(16(12)19)18(21)20-8-10-2-5-13-14(6-10)24-9-23-13/h2-7H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZJPJFXGFQAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

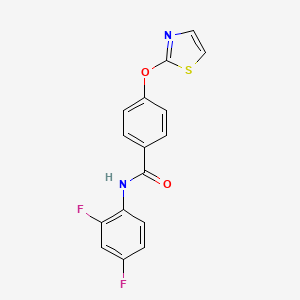
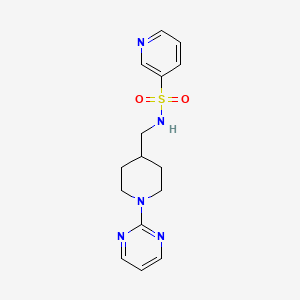
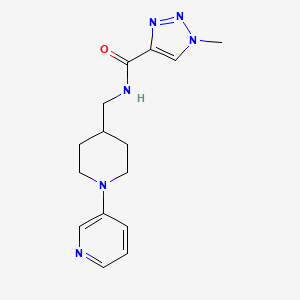
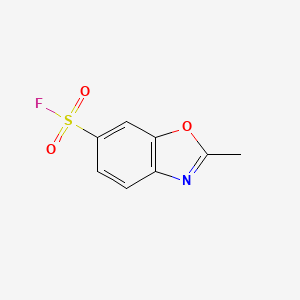
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2921072.png)

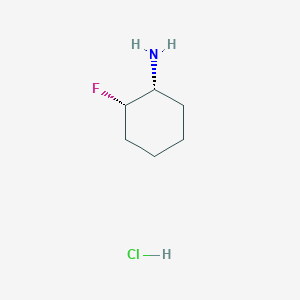
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2921076.png)
![2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2921077.png)
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
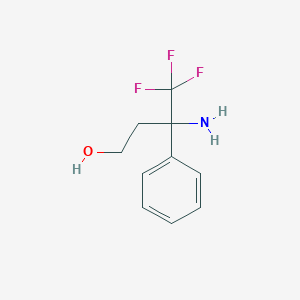
![1-(2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2921080.png)

